Benzofuran derivatives are important heterocyclic compounds found in numerous natural products and pharmaceuticals. [] They exhibit diverse biological activities, making them valuable building blocks in medicinal chemistry. [, ] (S)-1-(benzofuran-3-yl)ethanol serves as a key intermediate in the synthesis of various biologically active compounds. []
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol is an organic compound classified within the benzofuran family, which consists of heterocyclic compounds featuring a fused benzene and furan ring. The specific structural configuration of this compound includes a hydroxyl group attached to the first carbon of an ethyl chain, indicating its classification as an alcohol. The designation (1S) refers to its stereochemistry, which is crucial for its biological activity and chemical reactivity. The molecular formula for this compound is , with a molecular weight of 162.19 g/mol.
The synthesis of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol can be accomplished through various methods:
The reduction reaction generally requires careful monitoring of temperature and time to ensure complete conversion while minimizing side reactions. The choice of solvent and reducing agent significantly impacts the yield and enantiomeric purity of the product.
The structure of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol features a benzofuran ring system, characterized by:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Stereochemistry | (1S) |
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1S)-1-(1-benzofuran-3-yl)ethan-1-ol is primarily dependent on its interactions within biological systems. Its chiral nature allows it to selectively interact with specific enzymes or receptors, potentially influencing their activity. The precise pathways and molecular targets involved in these interactions are subject to ongoing research but are expected to vary based on the compound's configuration and functional groups.
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol is expected to exhibit:
Key chemical properties include:
Relevant data regarding stability and reactivity under various conditions would require further experimental validation.
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol has potential applications in various scientific fields:
The benzofuran scaffold (fused benzene-furan heterocycle) is a privileged structure in medicinal chemistry due to its versatile pharmacophore compatibility and presence in bioactive natural/synthetic molecules. This planar, electron-rich core enables π-stacking interactions with biological targets while its oxygen atom facilitates hydrogen bonding. The scaffold’s structural plasticity allows strategic modifications at C-2, C-3, and C-6 positions to fine-tune drug-like properties, enhancing binding affinity and selectivity across diverse targets [4] [9]. Benzofuran derivatives exhibit broad pharmacological activities—notably antimicrobial, anticancer, and anti-inflammatory effects—attributed to their ability to disrupt critical cellular processes in pathogens or diseased cells. For example, 3-benzoylbenzofurans act as anti-estrogen breast cancer agents by modulating hormone receptors, while halogenated derivatives show potent Gram-positive antibacterial activity [7] [9]. The scaffold’s drug-likeness is evidenced by FDA-approved agents like the antiarrhythmic Amiodarone and antidepressant Vilazodone, underscoring its translational relevance [4] [7].
Table 1: Pharmacological Diversity of Benzofuran Derivatives
Structural Class | Biological Activity | Key Example | Target/Mechanism |
---|---|---|---|
3-Formylbenzofurans | Anti-hepatocellular carcinoma | Compound 3b (IC~50~ = 5.365 μM) | RAS/RAF/MEK/ERK pathway inhibition [7] |
2,3-Disubstituted Benzofurans | Antimycobacterial | Benzofuran-3-carbohydrazide (MIC = 2 μg/mL) | M. tuberculosis H37Rv inhibition [9] |
Fused Benzofurobenzofurans | DNA Gyrase inhibition | Compound 1 (IC~50~ = 0.81 μM) | M. smegmatis DNA gyrase B [9] |
Brominated Benzofurans | Antileukemic | Bromoacetyl derivatives (IC~50~ = 5.0 μM, K562) | Tubulin polymerization inhibition [10] |
Chiral benzofuran alcohols emerged as critical intermediates following the discovery that stereochemistry profoundly influences their bioactivity. Early work focused on racemic mixtures (e.g., 2-(benzofuran-3-yl)ethanol), but significant differences in enantiomer potency drove innovations in asymmetric synthesis [5] [9]. Key milestones include:
Bromoalkyl derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrate enantioselective cytotoxicity in chronic myeloid leukemia (K562). Recent derivatives induce apoptosis via caspase-3/7 activation (e.g., compounds 6 and 8), with 3.5-fold selectivity over healthy keratinocytes (HaCaT). These molecules suppress proinflammatory IL-6 secretion by >50% at 40 μM, highlighting the therapeutic potential of stereochemically defined benzofuran alcohols in hematological malignancies [10].
Stereoselective routes to chiral benzofuran alcohols advanced significantly:
Table 2: Evolution of Chiral Benzofuran Alcohol Synthesis
Synthetic Method | Key Advance | Enantiomeric Excess (ee) | Bioactivity Correlation |
---|---|---|---|
Enzymatic Resolution | Lipase-catalyzed acylation of racemic alcohols | >99% (S)-isomer | Enhanced anticancer potency [3] |
Transition Metal Catalysis | Ru-BINAP asymmetric hydrogenation | 95% (S) | Improved IC~50~ in leukemia models [10] |
Molecular Hybridization | Pauson-Khand-derived cyclopentenone fusions | Not reported | Dual tubulin/kinase inhibition [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1